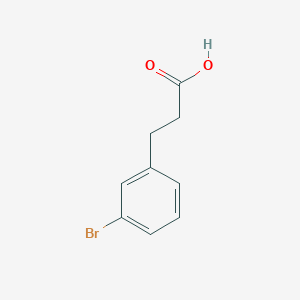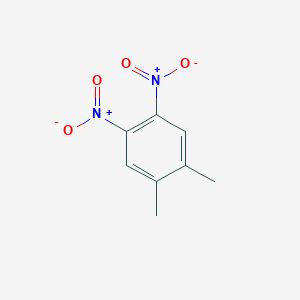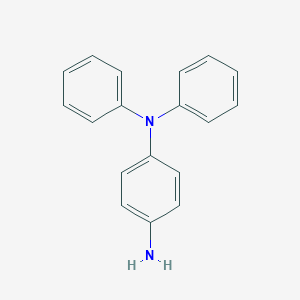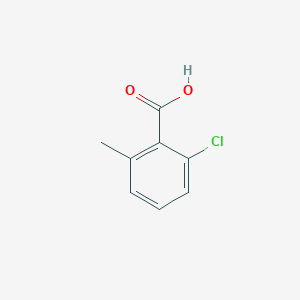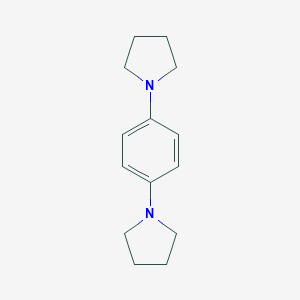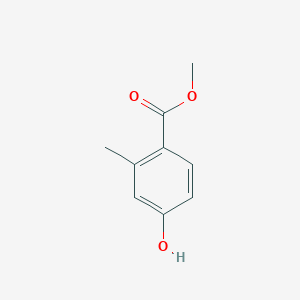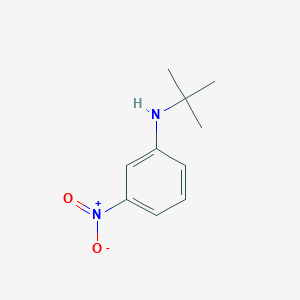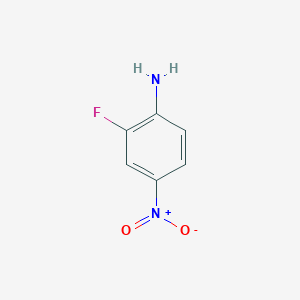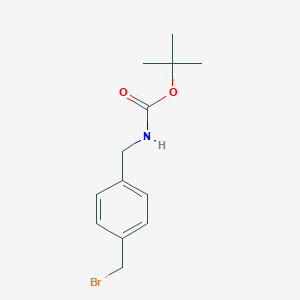
tert-Butyl 4-(bromomethyl)benzylcarbamate
Overview
Description
Tert-Butyl 4-(bromomethyl)benzylcarbamate is a chemical compound with the molecular formula C13H18BrNO2 . It has an average mass of 300.191 Da and a monoisotopic mass of 299.052094 Da .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 392.3±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 191.1±24.6 °C . The index of refraction is 1.541, and it has a molar refractivity of 72.3±0.3 cm3 . The compound has 3 H bond acceptors, 1 H bond donor, 5 freely rotating bonds, and no violations of the Rule of 5 . Its ACD/LogP is 3.59 .Scientific Research Applications
Pharmaceutical Research
tert-Butyl 4-(bromomethyl)benzylcarbamate: is utilized in pharmaceutical research as a high-quality reference standard . Its role is pivotal in the development of new drugs, particularly in the testing phase where accurate results are crucial. It serves as a benchmark to ensure the purity and potency of pharmaceutical compounds.
Organic Synthesis
This compound is a valuable reagent in organic synthesis. It is used for introducing the benzylcarbamate protective group in the synthesis of delicate organic molecules . The bromomethyl group in the compound acts as a good leaving group, facilitating subsequent substitution reactions.
Material Science
In material science, tert-Butyl 4-(bromomethyl)benzylcarbamate can be used to modify the surface properties of materials. For instance, it can be employed to functionalize the surfaces of mesoporous materials, enhancing their interaction with other chemicals and increasing their utility in various applications .
Bioconjugation Techniques
Bioconjugation techniques often use this compound for attaching biomolecules to various substrates. The bromomethyl moiety can react with nucleophiles present on proteins or nucleic acids, allowing for the creation of bioconjugates with potential diagnostic or therapeutic uses .
Catalysis
The compound is also explored in catalysis research. Its structure can be modified to create catalysts that facilitate chemical reactions, particularly those that form carbon-carbon bonds, which are fundamental in organic chemistry .
Vitamin Research
An interesting application is in the synthesis of vitamin analogs. For example, it has been used in the synthesis of intermediates related to Biotin, a water-soluble vitamin involved in the metabolic cycle of fatty acids, sugars, and α-amino acids .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGBIHFTZHBDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634241 | |
| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(bromomethyl)benzylcarbamate | |
CAS RN |
187283-17-6 | |
| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(bromomethyl)benzylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




